(S,R,S)-Ahpc-C8-NH2: A Technical Guide for its Application in Targeted Protein Degradation Research
(S,R,S)-Ahpc-C8-NH2: A Technical Guide for its Application in Targeted Protein Degradation Research
(S,R,S)-Ahpc-C8-NH2 is a synthesized E3 ligase ligand-linker conjugate that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its use in research, focusing on its role in the targeted degradation of the serine/threonine kinase AKT. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Core Concepts: PROTACs and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
(S,R,S)-Ahpc-C8-NH2 incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC development.[1] The 'C8-NH2' portion of its name denotes an 8-carbon alkyl linker terminating in an amine group. This amine group provides a versatile chemical handle for researchers to conjugate a ligand for their specific protein of interest, thereby creating a novel PROTAC.
Application in AKT Degradation
Aberrant activation of the PI3K/AKT signaling pathway is a hallmark of numerous human cancers. As a central node in this pathway, AKT is a prime therapeutic target. PROTACs that induce the degradation of AKT offer a promising alternative to traditional kinase inhibitors. (S,R,S)-Ahpc-C8-NH2 is specifically cited as a component for creating AKT PROTAC degraders.
The general mechanism of an AKT PROTAC synthesized using (S,R,S)-Ahpc-C8-NH2 is as follows:
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The PROTAC, featuring the VHL ligand from (S,R,S)-Ahpc-C8-NH2 and a specific AKT inhibitor as the POI ligand, enters the cell.
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The two ends of the PROTAC bind simultaneously to the VHL E3 ligase and an AKT protein molecule, forming a ternary complex.
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The formation of this complex brings AKT into close proximity with the E3 ligase.
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The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AKT protein.
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The polyubiquitinated AKT is then recognized and degraded by the 26S proteasome.
This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can go on to target another AKT molecule.
Quantitative Data on AKT Degraders
Table 1: Degradation Potency of VHL-Recruiting AKT PROTACs in Cancer Cell Lines
| Compound/PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS154 (pan-Akt PROTAC) | pan-Akt | PANC-1 | Not specified | >90% at 100nM | [2] |
| UNC9036 (STING PROTAC) | STING | Caki-1 | 227 | Not specified | [3] |
Note: Data for directly analogous compounds are presented to illustrate typical potency ranges.
Table 2: Inhibitory Activity of a Representative VHL-Recruiting AKT PROTAC
| Compound | Target | IC50 (nM) | Assay Type |
| MS154 | Akt1 | Not specified | Biochemical |
| MS154 | Akt2 | Not specified | Biochemical |
| MS154 | Akt3 | Not specified | Biochemical |
Note: IC50 values represent the concentration of the PROTAC required to inhibit the kinase activity of AKT by 50% and can be an important parameter in characterizing the overall activity of the molecule.
Experimental Protocols
Synthesis of an AKT PROTAC using (S,R,S)-Ahpc-C8-NH2
The specific, detailed synthesis protocol for creating an AKT PROTAC using (S,R,S)-Ahpc-C8-NH2 is described in patent WO2019173516A1, where the linker-ligand is referred to as "XF038-164A" in "example 8". While the full text of this patent is not publicly available in the searched databases, a general protocol for conjugating a carboxylic acid-containing POI ligand to an amine-terminated linker like that on (S,R,S)-Ahpc-C8-NH2 involves a standard amide coupling reaction.
Representative Amide Coupling Protocol:
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Dissolution: Dissolve the protein of interest (POI) ligand (containing a carboxylic acid) and (S,R,S)-Ahpc-C8-NH2 in a suitable aprotic solvent such as dimethylformamide (DMF).
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Activation: Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature for several hours to overnight.
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Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction and purify the resulting PROTAC molecule using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Western Blot Analysis of AKT Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[2]
Protocol for Assessing AKT Degradation:
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Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., PC-3 for prostate cancer, MCF7 for breast cancer) and allow the cells to adhere. Treat the cells with varying concentrations of the AKT PROTAC for a desired time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
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Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the proteins by boiling at 95-100°C for 5-10 minutes.
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SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for total AKT (pan-Akt) overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detection and Analysis:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Visualize the protein bands using a chemiluminescence imaging system.
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To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).
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Quantify the band intensities using densitometry software. Normalize the intensity of the AKT band to the corresponding loading control band. The percentage of degradation is calculated relative to the vehicle-treated control.
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Visualizations
Signaling Pathway of VHL-Recruiting AKT PROTAC
Caption: Mechanism of AKT protein degradation mediated by a VHL-recruiting PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for the synthesis and biological evaluation of an AKT PROTAC.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
